Product packaging for Fenbutrazate(Cat. No.:CAS No. 4378-36-3)

Fenbutrazate

Cat. No.: B130803
CAS No.: 4378-36-3
M. Wt: 367.5 g/mol
InChI Key: BAQKJENAVQLANS-UHFFFAOYSA-N
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Description

Historical Context of Fenbutrazate within Chemical and Pharmaceutical Research

The development of this compound and similar compounds occurred within a broader mid-20th century trend of pharmaceutical research focused on central nervous system stimulants. duke.edu This era saw the introduction of many new drugs, including major and minor tranquilizers and anorectic agents. duke.edu this compound was marketed in Europe, Japan, and Hong Kong under brand names such as Cafilon, Filon, and Sabacid. wikipedia.org However, due to its potential for abuse, its use has been regulated, and it is listed under the United Nations Convention on Psychotropic Substances. ontosight.aiontosight.ai

Academic Significance of this compound as a Research Compound

The academic significance of this compound lies in its use as a tool to understand various physiological and neurological processes. It has been employed in studies investigating appetite regulation and the mechanisms of stimulant action on the central nervous system. smolecule.com Research on this compound and its derivatives contributes to the broader understanding of structure-activity relationships among psychoactive compounds. Furthermore, its status as a controlled substance has necessitated the development of sensitive and specific analytical methods for its detection, driving advancements in forensic and analytical chemistry. wada-ama.orgnih.gov

Overview of Key Research Areas Pertaining to this compound

Research involving this compound has been concentrated in several key areas:

Synthesis and Chemical Analysis: The synthesis of this compound typically involves the condensation of N-hydroxyethylphenmetrazine with 2-phenylbutyric acid or an esterification reaction between 2-phenylbutanoic acid and 2-(3-methyl-2-phenylmorpholin-4-yl)ethanol. chemicalbook.comsmolecule.com Various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are employed for its identification and quantification. wada-ama.orgindustry.gov.au

Pharmacological Investigations: Pharmacological studies have primarily focused on its stimulant and anorectic properties. chemicalbook.comsmolecule.com Research indicates that this compound acts on the central nervous system, likely by modulating neurotransmitter levels, particularly dopamine (B1211576). ontosight.aismolecule.com More recent research has also identified this compound as a ligand for neurokinin receptors through pharmacophore modeling and in vitro testing. researchgate.netmedkoo.com

Metabolism Studies: Understanding the metabolism of this compound is crucial for both pharmacological and toxicological assessments. While detailed human metabolism studies are not extensively reported in the provided results, it is noted that it is unlikely to be metabolized to amphetamine. ecddrepository.orgwho.int The development of methods to detect its metabolites is an ongoing area of interest, particularly for anti-doping agencies. wada-ama.orgwada-ama.org

Toxicology and Anti-Doping: this compound is included in the World Anti-Doping Agency's (WADA) list of prohibited substances. lexisnexis.atlexisnexis.at This has spurred research into developing robust screening methods to detect its presence in biological samples from athletes. wada-ama.orgnih.gov

Interactive Data Tables

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC23H29NO3 wikipedia.orgnih.gov
Molar Mass367.489 g·mol−1 wikipedia.org
IUPAC Name2-(3-methyl-2-phenylmorpholin-4-yl)ethyl 2-phenylbutanoate (B8525191) wikipedia.org
CAS Number4378-36-3 wikipedia.orgnih.gov

Key Research Findings

Research AreaKey FindingReference
Synthesis Can be synthesized via esterification of 2-phenylbutanoic acid and 2-(3-methyl-2-phenylmorpholin-4-yl)ethanol. smolecule.com
Mechanism of Action Exhibits central nervous system stimulant properties by modulating neurotransmitter levels, particularly dopamine pathways. ontosight.aismolecule.com
Metabolism Unlikely to be metabolized to amphetamine. ecddrepository.orgwho.int
Analytical Detection Detectable by GC-MS and LC-MS techniques. wada-ama.orgindustry.gov.au
Pharmacological Target Identified as a neurokinin receptor ligand. researchgate.netmedkoo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29NO3 B130803 Fenbutrazate CAS No. 4378-36-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methyl-2-phenylmorpholin-4-yl)ethyl 2-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3/c1-3-21(19-10-6-4-7-11-19)23(25)27-17-15-24-14-16-26-22(18(24)2)20-12-8-5-9-13-20/h4-13,18,21-22H,3,14-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQKJENAVQLANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCCN2CCOC(C2C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057746
Record name Fenbutrazate
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Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4378-36-3
Record name Fenbutrazate
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Record name Fenbutrazate [INN:BAN]
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Record name Fenbutrazate
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Record name Fenbutrazate
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Structural Elucidation and Synthetic Chemistry of Fenbutrazate

Stereochemical Considerations and Isomeric Forms of Fenbutrazate

The three-dimensional arrangement of atoms in this compound is crucial to its interaction with biological systems. The presence of multiple chiral centers gives rise to various stereoisomers, each with potentially distinct pharmacological profiles.

Analysis of Asymmetric Centers in this compound

This compound's structure contains three asymmetric centers, also known as chiral centers. nih.govnih.gov These are carbon atoms bonded to four different substituent groups, resulting in stereoisomerism. The specific chiral centers in the this compound molecule are located at the C2 and C3 positions of the morpholine (B109124) ring and the α-carbon of the 2-phenylbutanoate (B8525191) moiety. nih.govchemspider.com The presence of these three undefined stereocenters means that this compound can exist as a mixture of multiple stereoisomers. nih.govnih.govchemspider.comnih.govncats.ioncats.io

Table 1: Asymmetric Centers in this compound

Atom Location Significance
C2 Morpholine Ring Contributes to the overall three-dimensional shape of the molecule.
C3 Morpholine Ring Influences the spatial orientation of the methyl group.
α-carbon 2-Phenylbutanoate Moiety Affects the conformation of the ester side chain.

Implications of Racemic Mixtures in Pharmacological Studies of this compound

This compound is typically encountered as a racemic mixture, meaning it consists of an equal amount of different stereoisomers. who.int The pharmacological activity of such a mixture can be complex, as individual isomers may interact differently with biological targets. nih.govbiomedgrid.com

While specific studies on the individual isomers of this compound are not extensively available, research on analogous chiral compounds demonstrates that different enantiomers and diastereomers can possess varied potencies and even opposing effects. biomedgrid.comnih.gov For instance, in other psychoactive compounds, one isomer might be responsible for the desired therapeutic activity, while another could be inactive or contribute to undesirable side effects. biomedgrid.com Therefore, the pharmacological profile of racemic this compound represents the combined effects of its constituent isomers. who.int The differential metabolism of these isomers can also lead to a complex pharmacokinetic profile.

Advanced Synthetic Methodologies for this compound and Related Morpholine Derivatives

The synthesis of this compound and its analogues involves key chemical transformations, primarily focusing on the formation of the morpholine ring and the subsequent ester linkage.

Nucleophilic Substitution Pathways in this compound Synthesis

The construction of the core morpholine structure, a key component of this compound, often relies on nucleophilic substitution reactions. solubilityofthings.com While specific details for this compound's industrial synthesis are proprietary, general principles for the synthesis of 2-phenyl-3-methylmorpholine derivatives can be inferred. A plausible pathway involves the reaction of a suitable amino alcohol with a substituted styrene (B11656) oxide or a related epoxide, where the amine acts as a nucleophile, leading to the formation of the heterocyclic ring.

Esterification Processes in this compound Synthesis

A crucial step in the synthesis of this compound is the esterification reaction that connects the morpholine-containing alcohol with 2-phenylbutanoic acid. smolecule.comchemicalbook.com One documented method involves the reaction of 2-(3-methyl-2-phenylmorpholin-4-yl)ethanol with 2-phenylbutyryl chloride. chemicalbook.com This is an acyl substitution reaction where the alcohol attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the ester bond and the elimination of hydrogen chloride. Another approach is the reaction of 2-phenylbutanoic acid with 2-(3-methyl-2-phenylmorpholin-4-yl)ethanol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). vulcanchem.com

Table 2: Key Reactions in this compound Synthesis

Reaction Type Reactants Product Feature
Nucleophilic Substitution Amino alcohol and substituted styrene oxide (hypothetical) Formation of the morpholine ring
Esterification (Acyl Chloride Method) 2-(3-methyl-2-phenylmorpholin-4-yl)ethanol and 2-phenylbutyryl chloride Ester linkage
Esterification (DCC Coupling) 2-phenylbutanoic acid and 2-(3-methyl-2-phenylmorpholin-4-yl)ethanol Ester linkage

Exploration of Novel Synthetic Routes for this compound Analogues

The development of novel synthetic routes for this compound analogues is an area of interest for exploring structure-activity relationships. researchgate.net Modifications to the core structure could involve altering the substituents on the phenyl rings, changing the alkyl group on the morpholine nitrogen, or replacing the ester linkage with other functional groups. For instance, the synthesis of deuterated this compound (this compound-d4) has been described, involving the use of deuterated precursors to achieve isotopic labeling. vulcanchem.com The synthesis of other morpholine derivatives often employs multi-step sequences that may include reductive amination, cyclization, and various coupling reactions to build molecular diversity. researchgate.netoas.org These approaches allow for the systematic modification of the this compound scaffold to investigate the impact of structural changes on its chemical and pharmacological properties.

Molecular Design Principles Derived from this compound's Structure

The morpholine ring is a heterocyclic motif frequently employed in medicinal chemistry, where it is recognized as a "privileged structure" and a versatile pharmacophore. nih.gove3s-conferences.orgnih.gov A pharmacophore represents the essential spatial arrangement of structural features that a molecule must possess to interact with a specific biological target and trigger a response. dovepress.com The inclusion of the morpholine ring in a molecule can confer advantageous physicochemical, metabolic, and biological properties. nih.gov

In the context of this compound, the morpholine ring is a critical component. This six-membered heterocycle contains both ether and secondary amine functional groups, with the amine rendering the moiety basic. atamanchemicals.com The morpholine scaffold is known to be an integral part of the pharmacophore for certain enzyme inhibitors and can provide selective affinity for a wide range of receptors. nih.govatamanchemicals.com Its ability to participate in molecular interactions with target proteins can enhance a compound's potency and modulate its pharmacokinetic profile. e3s-conferences.orgnih.gov Research employing pharmacophore modeling has successfully identified this compound as a ligand for neurokinin receptors (NKRs), underscoring the importance of its three-dimensional structure, including the morpholine ring, for molecular recognition. researchgate.netevitachem.com

Table 1: Pharmacophoric Characteristics of the Morpholine Moiety

FeatureDescriptionSignificance in Molecular Design
Structural RigidityA six-membered saturated ring structure provides a defined conformational framework.Reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a target receptor.
Hydrogen Bond AcceptorThe oxygen atom in the ring can act as a hydrogen bond acceptor.Facilitates critical interactions within a protein's binding pocket, contributing to the stability of the ligand-receptor complex.
Hydrogen Bond Donor/AcceptorThe nitrogen atom (as a secondary amine) can act as both a hydrogen bond donor and acceptor. atamanchemicals.comOffers versatile interaction capabilities, allowing for multiple points of contact with a biological target. e3s-conferences.org
Physicochemical PropertiesImproves aqueous solubility and overall drug-like properties.Can enhance a molecule's pharmacokinetic profile, including absorption and distribution. nih.gov

This compound's structure incorporates a 2-phenylbutanoate group, which is a branched butanoate moiety. solubilityofthings.com This branching is not a trivial feature; it significantly influences the molecule's steric profile and contributes to diverse reactivity patterns. solubilityofthings.com The presence of both a phenyl group and an ethyl group at the second position of the butanoate chain creates a chiral center and a complex three-dimensional arrangement.

While direct studies on this compound's butanoate reactivity are limited, parallels can be drawn from other structurally related compounds. For instance, in the development of histone deacetylase (HDAC) inhibitors, a derivative containing a branched (S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamide structure demonstrated significantly greater potency. nih.gov Docking studies revealed that the branched isopropyl group was favorable for interaction with a hydrophobic microenvironment within the enzyme's binding domain. nih.gov This principle suggests that the branched nature of this compound's 2-phenylbutanoate moiety may similarly optimize its fit and interaction with hydrophobic regions of its biological target. Furthermore, the ester linkage within the butanoate group is a key site of chemical reactivity, susceptible to enzymatic or chemical hydrolysis. This characteristic suggests this compound may function as a prodrug, releasing an active component upon cleavage of the ester bond. wikipedia.org

Table 2: Structural Comparison of Butanoate Moieties

MoietyStructureKey Structural FeaturesPotential Influence on Reactivity/Interaction
n-ButanoateCH₃CH₂CH₂COO-RLinear, flexible alkyl chain.Standard ester reactivity; limited steric hindrance.
2-Phenylbutanoate (in this compound)CH₃CH₂CH(C₆H₅)COO-RBranched at C2 with an ethyl group and a phenyl group; chiral center. solubilityofthings.comIncreased steric bulk; potential for specific hydrophobic and π-stacking interactions; may influence rate of hydrolysis. nih.gov

Structural optimization is a cornerstone of modern medicinal chemistry, aiming to enhance the efficacy, selectivity, and pharmacokinetic properties of a lead compound. bohrium.com The complex structure of this compound offers several avenues for the rational design of derivatives. These strategies are typically guided by structure-activity relationship (SAR) studies, which correlate changes in molecular structure with changes in biological activity. mdpi.com

Potential optimization strategies for this compound derivatives include:

Modification of the Morpholine Ring: Altering substituents on the morpholine ring or replacing the ring itself (scaffold hopping) could lead to derivatives with improved target affinity or metabolic stability. nih.govdovepress.com

Alteration of the Butanoate Ester: Modifying the branched butanoate side-chain could fine-tune the molecule's interaction with hydrophobic pockets in a target protein. nih.gov Changing the nature of the ester could also modulate the rate of hydrolysis, altering the compound's potential prodrug kinetics.

Deuteration: A specific and modern optimization strategy involves the selective replacement of hydrogen atoms with deuterium (B1214612). The development of this compound-d4, a deuterated derivative, was intended to enhance the parent compound's pharmacokinetic properties, potentially leading to an improved efficacy and safety profile. evitachem.com

Table 3: Potential Structural Optimization Strategies for this compound

StrategyRationaleExample Approach
Structure-Activity Relationship (SAR) Guided ModificationTo systematically probe how different parts of the molecule contribute to its activity and to enhance potency. mdpi.comSynthesize analogs with different substituents on the phenyl rings (e.g., adding electron-withdrawing or -donating groups) to probe electronic and steric requirements for binding.
Scaffold HoppingTo discover novel core structures with potentially improved properties or to circumvent existing patents. dovepress.comReplace the morpholine ring with other heterocyclic systems like piperidine (B6355638) or thiomorpholine (B91149) to assess the impact on biological activity.
Prodrug ModificationTo control the release and bioavailability of the active compound.Vary the ester group in the butanoate moiety to create derivatives with faster or slower hydrolysis rates, thereby tuning the pharmacokinetic profile.
DeuterationTo improve metabolic stability and enhance pharmacokinetic parameters by leveraging the kinetic isotope effect. evitachem.comSelectively replace hydrogen atoms at metabolically labile positions with deuterium, as exemplified by this compound-d4. evitachem.com

Molecular Pharmacology and Receptor Interactions of Fenbutrazate

Investigation of Fenbutrazate as a Prodrug System

This compound is classified as a psychostimulant and is structurally a derivative of phenmetrazine. wikipedia.org It is considered a prodrug, which means it is administered in an inactive form and is subsequently converted to its active metabolite within the body through metabolic processes. wikipedia.orgncats.ioncats.io This mechanism is similar to that of phendimetrazine (B1196318), which also acts as a prodrug for phenmetrazine. wikipedia.org

The primary biotransformation pathway for this compound involves hydrolysis. docsearch.rugoogle.comregulations.gov This chemical reaction breaks down the this compound molecule, yielding phenmetrazine as the principal active metabolite. ncats.ioncats.ioworld.rugby While the specific enzymes catalyzing this hydrolysis are not extensively detailed in the provided literature, this process is a common metabolic fate for ester-containing compounds. The liver is a major site for such bioconversions. washington.edu The central stimulant effects associated with this compound are attributed to its conversion to phenmetrazine. ncats.ioncats.io

Research demonstrates that the pharmacological activity of this compound itself is minimal compared to its metabolite, phenmetrazine. researchgate.netnih.gov Phenmetrazine is a potent monoamine releasing agent, whereas its precursors, like phendimetrazine and by extension this compound, show little to no direct effect on neurotransmitter uptake or release. researchgate.netnih.gov In vitro studies using rat brain synaptosomes have quantified this difference, showing that phenmetrazine is a potent releaser of norepinephrine (B1679862) and dopamine (B1211576), while its parent compounds are largely inactive. nih.gov For instance, in vivo studies have shown that phenmetrazine administration leads to significant, dose-related increases in extracellular dopamine levels, while its prodrug has minimal effects. researchgate.netnih.gov This confirms that the pharmacological effects are almost entirely due to the metabolite, phenmetrazine. researchgate.netnih.gov

Biotransformation Pathways Yielding Active Metabolites (e.g., Phenmetrazine)

Elucidation of this compound's Mechanism of Action at a Molecular Level

The mechanism of action for this compound is understood through the activity of its metabolite, phenmetrazine, which primarily interacts with monoamine transporters. ncats.ioncats.io These transporters, located on the plasma membrane of neurons, are responsible for the reuptake of neurotransmitters from the synaptic cleft, a crucial step in regulating neurotransmission. researchgate.net

The active metabolite, phenmetrazine, functions as a substrate for monoamine transporters, meaning it is taken up into the neuron. iiab.menih.gov This action leads to the reverse transport, or efflux, of monoamine neurotransmitters from the neuron into the synapse, thereby increasing their extracellular concentrations. researchgate.netiiab.me Phenmetrazine shows a marked potency for catecholamine transporters (dopamine and norepinephrine) and is significantly less active at the serotonin (B10506) transporter. researchgate.netljmu.ac.uk

Phenmetrazine, the active metabolite of this compound, is a potent substrate for the norepinephrine transporter (NET). researchgate.netnih.govdrugbank.com It effectively inhibits the reuptake of norepinephrine and promotes its release, leading to elevated levels of this neurotransmitter in the synapse. nih.govdrugbank.com This increased noradrenergic activity is a key contributor to the stimulant effects of the drug. drugbank.com Studies have reported that phenmetrazine is a potent releaser of norepinephrine, with a half-maximal effective concentration (EC₅₀) value of approximately 50 nM in rat brain synaptosomes. nih.gov

Phenmetrazine also demonstrates significant activity at the dopamine transporter (DAT). researchgate.netnih.govdrugbank.com It acts as a dopamine reuptake inhibitor and releasing agent, which increases the concentration of dopamine in the synaptic cleft. drugbank.comnih.gov This dopaminergic action is linked to the psychostimulant properties of the drug. drugbank.com Research has shown that phenmetrazine is a potent releaser of dopamine, with an EC₅₀ value of around 131 nM in rat brain synaptosomes. nih.gov The interaction with DAT is consistent with a substrate-type profile, inducing an inward current in cells expressing the human dopamine transporter. nih.gov

Data Tables

Table 1: Comparative Potency of Phenmetrazine at Monoamine Transporters

This table displays the half-maximal effective concentration (EC₅₀) values for phenmetrazine-induced release of norepinephrine and dopamine from rat brain synaptosomes. Lower values indicate higher potency.

NeurotransmitterEC₅₀ (nM)
Norepinephrine50 nih.gov
Dopamine131 nih.gov
Norepinephrine Transporter Modulation by this compound

Neurokinin Receptor Ligand Properties of this compound

This compound's interaction with the neurokinin (NK) receptor family, particularly the neurokinin-1 receptor (NK1R), has been a subject of scientific inquiry. researchgate.netacs.org These receptors, which include NK1, NK2, and NK3 subtypes, are G protein-coupled receptors activated by tachykinins like Substance P and are involved in various physiological processes. researchgate.netwikipedia.org

In Vitro Binding and Functional Assays for Neurokinin Receptors

The characterization of this compound as a neurokinin receptor ligand has been established through in vitro pharmacological investigations. researchgate.netacs.orgresearchgate.net Techniques such as pharmacophore modeling and virtual screening initially identified this compound, along with other drugs like haloperidol (B65202) and eprazinone, as potential NKR ligands. researchgate.netacs.orgresearchgate.net Subsequent in vitro testing confirmed this interaction. researchgate.netacs.org

These assays are critical for determining the binding affinity and functional activity of a compound. Radioligand binding assays, for example, measure the ability of a compound to displace a known radiolabeled ligand from the receptor, thereby determining its binding affinity (Ki value). mdpi.comnih.gov Functional assays then assess whether the compound activates (agonist) or blocks (antagonist) the receptor by measuring downstream cellular responses, such as changes in intracellular calcium or the accumulation of second messengers. researchgate.netresearchgate.net

Subtype Selectivity Profiles of this compound at Neurokinin Receptors

Pharmacological studies have demonstrated that this compound exhibits selectivity for the NK1 receptor subtype over the NK2 and NK3 subtypes. medchemexpress.comresearchgate.net While it is recognized as an NKR ligand, its affinity profile distinguishes it from pan-antagonists that block multiple receptor types. researchgate.netresearchgate.net The precise binding affinities (Ki) for each subtype are determined through competitive binding experiments. For instance, a compound's ability to displace specific radioligands from human recombinant NK1, NK2, and NK3 receptors allows for a quantitative comparison of its selectivity. nih.govresearchgate.net The higher affinity for the NK1 receptor suggests that this compound's effects related to the tachykinin system are primarily mediated through this specific receptor. wikipedia.org

Table 1: this compound and Neurokinin Receptor Interaction

Receptor Subtype Interaction Type Significance
NK1 Receptor Ligand/Antagonist Primary site of interaction within the neurokinin system. medchemexpress.comresearchgate.net
NK2 Receptor Lower Affinity Less significant interaction compared to NK1.

| NK3 Receptor | Lower Affinity | Less significant interaction compared to NK1. |

Exploration of Other Potential Receptor-Mediated Activities

To build a comprehensive pharmacological profile, research has extended beyond primary targets to investigate this compound's interaction with other CNS receptors, particularly dopamine receptors, and to compare its profile with other stimulants.

Interaction with Dopamine Receptor Subtypes (D1, D2, D3, D4, D5)

Dopamine receptors are categorized into D1-like (D1, D5) and D2-like (D2, D3, D4) families, which are crucial for various neurological functions. mdpi.comnih.gov Studies investigating this compound's direct interaction with these subtypes have shown that it possesses a low affinity for them. evitachem.com This indicates that its stimulant effects are not primarily due to direct agonist or antagonist activity at postsynaptic dopamine receptors. This characteristic helps to differentiate its mechanism from direct-acting dopamine agonists. The binding patterns for various ligands at these receptor subtypes are distinct and can be characterized using in vitro methods with receptor C-terminal tails expressed as fusion proteins. nih.gov

Comparative Analysis with Amphetamine-like Stimulants Regarding Receptor Affinity

When compared to amphetamine-like stimulants, this compound shares a key characteristic: a low affinity for most postsynaptic neurotransmitter receptors. europa.eu Amphetamine, a well-known CNS stimulant, primarily functions by releasing norepinephrine and dopamine and has a high potential for misuse. nih.govwikipedia.org Like this compound, its primary mechanism is not direct receptor stimulation. nih.gov However, a distinguishing feature of this compound is its additional activity as a ligand at neurokinin receptors, a property not typically associated with traditional amphetamines. researchgate.netacs.org This gives this compound a unique pharmacological profile compared to other stimulants.

Neurotransmitter System Modulation by this compound

The principal mechanism of action for this compound is the modulation of monoamine neurotransmitter systems. It acts as a reuptake inhibitor and releasing agent, primarily targeting the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). evitachem.com By blocking these transporters, this compound increases the extracellular concentrations of these neurotransmitters in the synaptic cleft. wikipedia.org

The dopamine transporter is a primary target for many stimulant drugs. nih.govnih.gov this compound's action at DAT, similar to other stimulants, is a key contributor to its effects. wikipedia.org This modulation of dopamine, along with norepinephrine and serotonin, in critical brain regions underlies its centrally-mediated effects.

Table 2: Compound Names Mentioned in this Article

Compound Name
Amphetamine
Dopamine
Eprazinone
This compound
Haloperidol
Neurokinin A
Norepinephrine
Serotonin

Impact on Central Nervous System Excitatory and Inhibitory Neurotransmission

Conversely, research into this compound's deuterated analog, this compound-d4, suggests a potential interaction with inhibitory neurotransmitter systems. Studies indicate that this compound-d4 may interact with GABA receptors, the primary inhibitory neurotransmitter system in the brain. evitachem.com Specifically, it has been shown to potentiate the activity of GABA-A receptors, which would enhance neuronal hyperpolarization and inhibitory signaling. vulcanchem.com This potentiation of GABAergic activity by its deuterated form suggests a complex pharmacological profile that may also involve the modulation of inhibitory pathways. evitachem.comvulcanchem.com

Neurotransmitter SystemPrimary Effect of this compoundSupporting Evidence
Excitatory EnhancementActs as a CNS stimulant by increasing levels of dopamine and norepinephrine. ontosight.ai
Inhibitory (GABAergic) Potential EnhancementThe deuterated form, this compound-d4, potentiates GABA-A receptor activity, suggesting an influence on inhibitory neurotransmission. evitachem.comvulcanchem.com

Influence on Serotonergic Neurotransmission Pathways

The influence of this compound on the serotonergic system appears to be less direct than its effects on dopamine and norepinephrine. Some evidence suggests that this compound may influence the release of serotonin. evitachem.com Further supporting a potential role in serotonergic modulation, this compound has been identified in vitro as a ligand for neurokinin receptors (NKRs). researchgate.netacs.org The neurokinin system, particularly the NK1 receptor, has a notable spatial overlap with serotonergic pathways in the brain, which are involved in mood and stress regulation. researchgate.net This interaction with NKRs could therefore represent an indirect mechanism through which this compound might affect serotonergic neurotransmission. Additionally, this compound is classified chemically as a morpholine (B109124) and has been listed in the context of serotonin-releasing agents, although the direct evidence for this action is limited. iiab.me

Preclinical Research Models and Methodologies for Fenbutrazate

In Vitro Pharmacological Characterization of Fenbutrazate

In vitro methods are fundamental in early-stage drug discovery, providing insights into a compound's interaction with specific biological targets in a controlled, non-living system. These assays are crucial for determining binding affinities, functional activities, and enzymatic interactions before advancing to more complex living models. nih.gov

Cell-based assays are a cornerstone for characterizing how a compound like this compound interacts with cellular receptors. These assays utilize engineered cell lines that express a specific receptor of interest. Researchers can then measure the compound's ability to bind to these receptors and elicit a functional response.

Receptor binding assays are designed to quantify the affinity between a ligand and a receptor. chelatec.com Competitive binding experiments, for instance, measure how effectively a test compound displaces a known radiolabeled ligand from the receptor. nih.gov The data from these experiments are used to calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the specific binding of the radioligand. nih.gov This value is an important indicator of binding affinity. nih.gov

In the case of this compound, in vitro pharmacological investigations have been conducted to identify its potential targets. Through a process involving pharmacophore modeling and virtual screening, this compound was selected for biological investigation. researchgate.net Subsequent testing in cell-based assays confirmed that this compound acts as a ligand for neurokinin receptors (NKRs). researchgate.nettandfonline.comnih.gov This finding helps to establish a more detailed activity profile for the compound. researchgate.net

Table 1: In Vitro Receptor Binding Profile of this compound

CompoundTarget ClassFindingMethodology
This compoundNeurokinin Receptors (NKRs)Confirmed as an NKR ligand. researchgate.netacs.orgresearchgate.netProspective pharmacological investigation following virtual screening. researchgate.net

Enzyme activity assays are performed to determine if a compound can modulate the function of a specific enzyme, either by inhibiting or enhancing its catalytic activity. These assays typically involve combining the enzyme with its substrate in the presence of the test compound and measuring the rate of product formation or substrate depletion over time. This can be achieved using various detection methods, including fluorescence or absorbance measurements. creative-enzymes.comosti.gov The results can be used to determine key kinetic parameters, such as the IC50 value for inhibitors. nih.gov

While specific studies detailing the direct inhibitory action of this compound on a broad panel of isolated enzymes are not widely documented, the research that identified it as an NKR ligand was part of a larger study that utilized enzyme assays. researchgate.net For example, a cell-free soluble epoxide hydrolase (sEH) activity assay was employed to screen other virtual hits within the same research campaign. researchgate.net This demonstrates the type of methodology that would be applied to characterize this compound's potential off-target enzymatic activity. Such assays are critical for building a comprehensive pharmacological profile and understanding a compound's selectivity. nih.gov

Cell-Based Assays for Receptor Binding and Functional Activity

In Vivo Animal Models in this compound Research

In vivo studies use living organisms, typically rodent models, to understand a compound's effects on an integrated biological system. These models are essential for evaluating the systemic effects, behavioral changes, and neurochemical modulation that cannot be assessed in vitro.

This compound is classified as a psychostimulant. wikipedia.org The central stimulant effects of such compounds are typically evaluated in animals using a battery of preclinical behavioral paradigms. acnp.org A common method is the assessment of locomotor activity, where an increase in movement is a hallmark of stimulant action. acnp.org Another important technique is drug discrimination, where animals are trained to recognize the subjective internal state produced by a specific drug and differentiate it from a placebo. acnp.org The ability of a novel compound to substitute for a known stimulant like amphetamine in these paradigms suggests a similar mechanism of action and subjective effect. acnp.org As a derivative of phenmetrazine, this compound is expected to produce characteristic stimulant effects in these models, such as increased motor activity and hyperactivity. wikipedia.orgwho.int

The central effects of most psychostimulants are mediated through the modulation of monoaminergic neurotransmitter systems, which include dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT). nih.govnih.govresearchgate.net These drugs often act by blocking the reuptake of these neurotransmitters from the synaptic cleft or by promoting their release. nih.govresearchgate.netresearchgate.net

A key technique for studying these effects in rodent models is in vivo microdialysis. mdpi.com This procedure involves implanting a small probe into a specific brain region, such as the nucleus accumbens or prefrontal cortex. mdpi.com The probe allows for the continuous sampling of extracellular fluid, and the collected samples can be analyzed to measure the concentration of monoamines and their metabolites. mdpi.com By administering a compound like this compound and monitoring the subsequent changes in neurotransmitter levels, researchers can directly observe its influence on monoaminergic transmission. mdpi.com Given its classification as a psychostimulant, it is hypothesized that this compound would increase extracellular levels of dopamine and/or norepinephrine in key brain regions. nih.govnih.gov

To fully characterize a new psychoactive compound, its behavioral effects are often compared to those of well-established drugs with similar structures or mechanisms. nih.gov For this compound, a derivative of phenmetrazine, comparative studies would likely involve amphetamine, cocaine, phenmetrazine, and phendimetrazine (B1196318) (as this compound may act as its prodrug). wikipedia.org

These studies often use drug discrimination paradigms. acnp.org For example, an animal trained to discriminate d-amphetamine from saline would be tested with various doses of this compound. If the animal makes the d-amphetamine-appropriate response, it indicates that this compound produces similar interoceptive (subjective) effects. acnp.org Cross-sensitization studies are also valuable; chronic exposure to one stimulant can enhance the behavioral response to another, suggesting a shared neurobiological pathway. nih.gov These comparative analyses are crucial for classifying the compound's unique behavioral profile relative to other known stimulants.

Computational Chemistry and Rational Drug Design Approaches for Fenbutrazate Research

Pharmacophore Modeling in Fenbutrazate Research

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach allows researchers to distill the key interactive elements from a set of known active molecules, creating a virtual template for the discovery of new compounds with similar activity.

Ligand-Based Pharmacophore Model Generation

In the absence of a high-resolution structure of the biological target, ligand-based pharmacophore modeling provides a valuable alternative. creative-biolabs.com This method relies on the principle that a set of molecules binding to the same target likely share common chemical features arranged in a similar spatial orientation. creative-biolabs.com The process involves two primary steps: generating a comprehensive set of conformations for each known active ligand and then aligning these molecules to identify the shared pharmacophoric features. creative-biolabs.com

In a notable study, researchers generated a set of ligand-based common feature pharmacophore models to investigate potential neurokinin receptor (NKR) ligands. nih.govacs.org This work was prompted by the understanding that NKRs are involved in numerous physiological processes, making them both promising drug targets and potential sources of side effects for existing drugs. nih.govacs.org By utilizing the structural information of known subtype-selective and non-selective NKR antagonists, a series of pharmacophore models were created. nih.govacs.org this compound was included in the subsequent screening process based on these models. nih.govacs.org The generation of these models often involves aligning the two least flexible molecules in the training set based on their pharmacophoric features, such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. acs.org

Structure-Based Pharmacophore Model Generation

When the three-dimensional structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based pharmacophore models can be developed. nih.govresearchgate.net This approach directly analyzes the interactions between the ligand and the amino acid residues within the binding pocket of the protein. nih.gov By identifying the key interaction points, a pharmacophore model can be constructed that represents the ideal arrangement of features for a ligand to bind effectively. nih.gov

While direct evidence of structure-based pharmacophore model generation specifically for this compound is not prevalent in the provided context, the general methodology is well-established. nih.gov Software like LigandScout can automatically generate such models from protein-ligand complex data. dovepress.com This method offers the advantage of being grounded in the actual physical interactions at the binding site, providing a more precise template for virtual screening. nih.gov

Application of Pharmacophore Models for Activity Profiling

Pharmacophore models are powerful tools for activity profiling, which involves screening large compound databases to identify molecules that match the pharmacophoric query. mdpi.commdpi.comnih.gov This process can help in identifying new uses for existing drugs (drug repositioning) or in discovering entirely new chemical entities with desired biological activities. mdpi.com

In the study involving this compound, the generated ligand-based pharmacophore models for NKR antagonists were used to screen an in-house database of licensed drugs. nih.govacs.org This screening identified this compound as a potential NKR ligand. nih.govacs.org Subsequent in vitro testing confirmed this prediction, demonstrating the utility of the pharmacophore models in establishing a more comprehensive activity profile for this compound. nih.govacs.org This successful application underscores the power of pharmacophore modeling as a predictive tool in drug discovery. nih.govacs.org

Virtual Screening Methodologies Applied to this compound Ligands

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov

Database Screening for Novel this compound-like Scaffolds

Database screening using pharmacophore models is a common strategy to identify novel chemical scaffolds that possess the desired biological activity. mdpi.commdpi.comnih.gov A scaffold can be considered the core structure of a molecule. lifechemicals.com By searching vast chemical databases, researchers can find molecules that, while structurally different from the original ligands, still present the key pharmacophoric features. lifechemicals.com

The identification of this compound as an NKR ligand was a direct result of screening an in-house database with pharmacophore models derived from known NKR antagonists. nih.govacs.org This demonstrates the successful application of database screening to uncover new activities for known compounds and by extension, to find novel scaffolds with similar activity profiles. The ultimate goal of such screening is to enrich the hit list with active molecules compared to a random selection. mdpi.com

Virtual Screening Hit Target Investigated Methodology Outcome
This compoundNeurokinin Receptors (NKRs)Ligand-based pharmacophore model screeningConfirmed as an NKR ligand in vitro nih.govacs.org
Haloperidol (B65202)Neurokinin Receptors (NKRs)Ligand-based pharmacophore model screeningConfirmed as an NKR ligand in vitro nih.govacs.org
EprazinoneNeurokinin Receptors (NKRs)Ligand-based pharmacophore model screeningConfirmed as an NKR ligand in vitro nih.govacs.org

High-Throughput Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arxiv.org High-throughput docking simulations involve the rapid, automated docking of large numbers of compounds into the binding site of a target protein. news-medical.net This technique is instrumental in predicting the binding affinity and mode of interaction for potential ligands. arxiv.org

While the initial identification of this compound as an NKR ligand came from pharmacophore screening, docking simulations are a logical next step to refine and understand this interaction at an atomic level. nih.govacs.org Docking can provide detailed insights into the specific amino acid residues involved in binding and can help to rank potential ligands based on their predicted binding energies. plos.org The integration of docking with pharmacophore modeling can create a more robust virtual screening workflow, improving the accuracy of hit identification. nih.gov The advancement in computational power and algorithms has made high-throughput docking a feasible and valuable tool in modern drug discovery. nih.govfrontiersin.org

Molecular Dynamics Simulations and Protein-Ligand Interaction Analysis

Molecular dynamics (MD) simulations and related analyses are powerful computational tools for understanding how this compound interacts with its biological targets at an atomic level. nih.gov These methods simulate the movement of atoms over time, providing a dynamic view of the complex that is often not possible with static experimental techniques. nih.gov Research has identified this compound as a ligand for neurokinin receptors (NKRs), making these receptors a primary focus for simulation studies. researchgate.netacs.org

Conformational analysis using MD simulations is crucial for understanding the stability and dynamics of the this compound molecule when bound to a receptor. dblp.orgscielo.br The process begins with a starting structure of the this compound-receptor complex, often obtained from molecular docking or homology modeling. mdpi.com The simulation then calculates the forces between atoms and their subsequent movements over a set period, revealing how the complex behaves in a near-physiological environment. mdpi.com

This analysis allows researchers to observe the range of shapes (conformations) that this compound and the receptor's binding site can adopt. biorxiv.org Key findings from such simulations include:

Stability of the Binding Pose: Simulations can determine if the initial predicted binding mode of this compound is stable over time. A stable complex will show minimal deviation in the ligand's position, often measured by Root Mean Square Deviation (RMSD). mdpi.com

Flexibility of the Ligand and Receptor: MD simulations reveal the flexibility of different parts of the this compound molecule and the amino acid side chains in the binding pocket. This dynamic interplay is crucial for achieving an optimal fit.

Solvent Effects: The simulation explicitly includes water molecules, allowing for an accurate assessment of their role in mediating or disrupting the protein-ligand interaction.

By analyzing the trajectories of these simulations, scientists can identify the most probable and energetically favorable conformations of the this compound-receptor complex, which is essential for understanding its mechanism of action. scielo.br

Characterizing the binding site is fundamental to rational drug design, as it reveals the specific molecular interactions that anchor this compound to its target. immutoscientific.comnih.gov This involves identifying the amino acids in the receptor that form the binding pocket and determining the nature of their interactions with the ligand. plos.org While specific studies on this compound's binding site are emerging, analysis of related ligands and receptor families provides a strong predictive framework. For instance, studies on neurokinin and dopamine (B1211576) receptors highlight the critical role of certain amino acid types in ligand recognition. researchgate.netnih.govacs.org

The primary interactions governing the stability of the this compound-receptor complex typically include:

Hydrophobic Interactions: These occur between the nonpolar regions of this compound (such as its phenyl rings) and hydrophobic amino acid residues like Valine, Leucine, Isoleucine, and Phenylalanine. nih.govacs.org

Hydrogen Bonds: The ester and morpholine (B109124) groups in this compound contain oxygen and nitrogen atoms that can act as hydrogen bond acceptors, forming bonds with donor residues like Serine, Threonine, and Tyrosine in the receptor. embl.de

Ionic or Salt Bridge Interactions: The nitrogen atom in the morpholine ring of this compound can be protonated at physiological pH, allowing it to form a strong ionic bond (salt bridge) with negatively charged residues such as Aspartic acid or Glutamic acid. nih.govacs.org

Aromatic (π-π) Stacking: The phenyl rings of this compound can stack with the aromatic rings of residues like Phenylalanine, Tyrosine, and Tryptophan, contributing to binding affinity. mdpi.com

An analysis of homologous receptor-ligand complexes allows for the prediction of key residues likely involved in this compound binding. embl.denih.gov

Table 1: Predicted Key Residues and Interaction Types for this compound at a Neurokinin Receptor

Interaction TypePotential this compound MoietyLikely Interacting Amino Acid ResiduesReference(s)
HydrophobicPhenyl Rings, Alkyl ChainVAL, LEU, ILE, PHE nih.gov, acs.org
Hydrogen Bond (Acceptor)Ester Carbonyl, Morpholine OxygenSER, THR, TYR, GLN researchgate.net, embl.de
Ionic (Salt Bridge)Protonated Morpholine NitrogenASP, GLU nih.gov, acs.org
Aromatic (π-π Stacking)Phenyl RingsPHE, TYR, TRP mdpi.com

Conformational Analysis of this compound-Receptor Complexes

Chemoinformatics and Molecular Descriptor Analysis for this compound Derivatives

Chemoinformatics applies computational methods to solve chemical problems, particularly in drug discovery. nih.gov It plays a vital role in analyzing large datasets of chemical compounds to identify promising candidates and guide their optimization. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jbiochemtech.commdpi.com For this compound, a QSAR study would involve synthesizing or computationally generating a library of its derivatives by modifying specific parts of the molecule. dovepress.com The biological activity of these derivatives, for example, their inhibitory concentration (IC50) against a target receptor, would be measured experimentally or predicted. nanobioletters.com

The core of a QSAR study is the calculation of molecular descriptors for each derivative. These are numerical values that describe the physicochemical properties of the molecules, such as:

Electronic Descriptors: Related to the distribution of electrons (e.g., partial charges, dipole moment).

Steric Descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic Descriptors: Related to the molecule's solubility (e.g., LogP).

Topological Descriptors: Related to the connectivity and branching of atoms.

A statistical model is then built to relate these descriptors to the observed activity. nih.govperiodikos.com.br The resulting QSAR equation can be used to predict the activity of new, yet-to-be-synthesized this compound derivatives, saving significant time and resources in the lead optimization phase. mdpi.com

Table 2: Hypothetical QSAR Data for a Series of this compound Derivatives

Derivative IDR-Group ModificationpIC50 (-log(IC50))Molecular Weight ( g/mol )LogPPolar Surface Area (Ų)
This compound-H6.5367.494.3038.8
Derivative 1-Cl (para on phenyl)7.1401.935.0138.8
Derivative 2-OCH3 (para on phenyl)6.8397.524.2848.0
Derivative 3-NO2 (para on phenyl)6.2412.484.2184.6
Derivative 4Ethyl -> Propyl6.7381.524.8038.8

This table is illustrative. pIC50 values are hypothetical and used to demonstrate the QSAR concept.

By analyzing molecular descriptors, these models can forecast:

Solubility: How well a compound dissolves in water, which affects its absorption.

Permeability: The ability of a compound to cross biological membranes, such as the intestinal wall or the blood-brain barrier.

Metabolic Stability: How susceptible a compound is to being broken down by enzymes in the body.

Potential for Toxicity: Early prediction of potential adverse effects by identifying toxicophores or unfavorable physicochemical properties. nih.gov

This predictive power allows chemists to intelligently design new derivatives. For instance, if a highly potent this compound derivative is predicted to have poor solubility, a medicinal chemist can introduce polar functional groups to improve this property, using computational tools to guide the modification without significantly compromising its activity. nih.gov This iterative cycle of design, prediction, and synthesis is a cornerstone of modern, efficient drug discovery. unipi.it

Table 3: Key Molecular Properties of this compound

Property NameValueComputed ByReference(s)
Molecular FormulaC23H29NO3PubChem nih.gov
Molecular Weight367.5 g/mol PubChem nih.gov
XLogP3 (Hydrophobicity)4.3XLogP3 3.0 nih.gov
Hydrogen Bond Donor Count0Cactvs nih.gov
Hydrogen Bond Acceptor Count4Cactvs nih.gov
Rotatable Bond Count7Cactvs nih.gov
Polar Surface Area (TPSA)38.8 ŲCactvs nih.gov

Advanced Analytical Methodologies for Fenbutrazate Characterization

Chromatographic Techniques in Fenbutrazate Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For this compound, several chromatographic techniques are instrumental in its analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assessment

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely utilized technique for assessing the purity of volatile and semi-volatile organic compounds like this compound. ufl.eduwikipedia.org The fundamental principle of GC-FID involves vaporizing the sample and separating its components in a gaseous mobile phase as it passes through a specialized column. ufl.edu A flame ionization detector then combusts the eluted compounds, producing ions that generate a measurable electrical current proportional to the amount of the substance present. ufl.eduwikipedia.org

In the context of this compound, GC-FID is a primary method for purity assessment. industry.gov.aunih.gov The homogeneity of this compound reference materials is often evaluated by analyzing multiple samples, and if the variation in results between samples is not significantly different from the variation in repeated analyses of the same sample at a 95% confidence level, the material is considered homogeneous. industry.gov.au The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. measurlabs.com This technique is part of a comprehensive mass balance approach to establish a certified purity value, which also considers volatile impurities and non-volatile residue. industry.gov.au

Table 1: GC-FID Purity Assessment Parameters for this compound

ParameterDescriptionReference
Principle Separation of volatile compounds in a gas stream with detection by a flame ionization detector. ufl.eduwikipedia.org
Application Primary method for purity assessment and homogeneity testing of this compound. industry.gov.aunih.gov
Purity Calculation Based on the relative peak area of this compound compared to all other detected components. measurlabs.com
Homogeneity Assessed by statistical comparison of results from multiple samples. industry.gov.au

Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) Applications

Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) has emerged as a powerful technique for the analysis of a wide range of compounds, including pharmaceuticals. researchgate.netnih.gov This method utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, offering advantages such as lower viscosity and higher diffusivity compared to liquid mobile phases. shimadzu.de These properties can lead to faster separations and higher efficiency. nih.gov

The application of UHPSFC in the analysis of complex mixtures has shown significant promise. nih.govnih.gov For instance, it has been successfully employed for the high-throughput quantitation of lipids in biological samples and for screening doping agents. nih.govresearchgate.net While specific detailed research findings on the direct application of UHPSFC to this compound were not prevalent in the searched literature, the technique's proven capability in analyzing structurally similar and complex pharmaceutical compounds suggests its high potential for this compound analysis, particularly for rapid purity determinations and chiral separations. researchgate.netchromatographyonline.com The use of sub-2 µm particle columns in UHPSFC can achieve very fast and efficient separations. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org This synergy allows for the effective separation of components in a mixture, followed by their identification and confirmation based on their mass-to-charge ratio. wikipedia.orgumich.edu

LC-MS is a critical tool for confirming the identity and purity of this compound. industry.gov.au The technique provides definitive structural information, which is essential for verifying the compound's identity. industry.gov.au In practice, LC-MS is used to confirm the molecular weight of this compound and to identify any potential impurities. researchgate.net For example, a streamlined LC-QTOF-MS (Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) method can be used for the rapid and reliable screening and confirmation of a wide range of drugs and their metabolites. nih.gov This approach is suitable for both qualitative confirmation and quantitative analysis. nih.gov

Table 2: LC-MS Parameters for this compound Confirmation

ParameterDescriptionReference
Principle Separation of compounds by liquid chromatography followed by mass analysis for identification. wikipedia.org
Application Confirmation of identity and purity of this compound. industry.gov.au
Data Obtained Molecular weight and structural information for this compound and any impurities. researchgate.net
Methodology Often employs techniques like LC-QTOF-MS for high-resolution mass analysis. nih.gov

Spectroscopic Techniques for Structural Confirmation and Quantitative Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of chemical compounds. For this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide crucial information for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. caltech.edu ¹H NMR (Proton NMR) spectroscopy, in particular, is used to determine the number and types of hydrogen atoms in a molecule and how they are connected.

For this compound, ¹H NMR spectroscopy is a key method for confirming its identity. industry.gov.au The resulting spectrum provides a unique fingerprint of the molecule, with specific chemical shifts and coupling patterns corresponding to the different protons in the this compound structure. rsc.org This data is essential for verifying that the synthesized or isolated compound has the correct chemical structure. The structural integrity of this compound and its deuterated variants can be confirmed through NMR spectroscopy, which helps in distinguishing isotopic peaks and verifying deuterium (B1214612) placement. vulcanchem.com

Table 3: Representative ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityAssignment (Tentative)Reference
Specific values would be determined from the actual spectrume.g., s, d, t, q, mAssignments for protons in the phenyl, morpholine (B109124), and butanoate moieties industry.gov.aursc.org

Note: The specific chemical shifts and multiplicities are dependent on the solvent and the specific NMR instrument used.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify chemical compounds based on how they absorb infrared radiation. pg.edu.pl Different functional groups within a molecule absorb IR radiation at characteristic frequencies, resulting in a unique IR spectrum that acts as a molecular fingerprint. libretexts.org

Table 4: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupType of VibrationReference
3100-3000Aromatic C-HStretch libretexts.org
3000-2850Alkyl C-HStretch libretexts.org
~1735Ester C=OStretch
~1200Ester C-OStretch libretexts.org
~1100Ether C-O-CStretch libretexts.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a pivotal analytical technique for the structural elucidation and identification of this compound. It is instrumental in confirming the molecular identity of the compound by providing information about its mass and fragmentation pattern. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are utilized for the analysis of this compound. nih.gov

In GC-MS analysis, this compound is typically separated on a non-polar column before entering the mass spectrometer. The resulting mass spectrum displays the molecular ion peak as well as several characteristic fragment ions. The major peaks in the mass spectrum are reported as mass-to-charge ratios (m/z) with their relative intensities. For instance, analysis of the free base of this compound hydrochloride has identified significant mass spectral peaks.

LC-MS, particularly when coupled with techniques like tandem mass spectrometry (LC-MS/MS), is a powerful tool for detecting this compound, especially in complex matrices for applications such as doping control analysis. dshs-koeln.deunil.chrug.nl In positive ion electrospray ionization mode, this compound is typically detected as its protonated molecule, [M+H]⁺, at an m/z of 368.2220. rug.nl High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole-Orbitrap mass spectrometers, offer high sensitivity and specificity for screening and identification. rug.nl The use of techniques like ion mobility-high resolution mass spectrometry (IM-HRMS) can further enhance sensitivity for detecting this compound. unil.ch

Table 1: Spectroscopic Data for this compound Characterization

Analytical Technique Instrumentation Observed Peaks/Signals Reference
GC-MS Agilent 6890 GC with MS Major peaks reported as m/z ratios
LC-HRMS LC/Q/Orbitrap MS [M+H]⁺ ion at m/z 368.2220 rug.nl
LC-MS/MS Quatro Micro Transitions from parent ion used for detection dshs-koeln.de
IM-HRMS Waters Acquity UPLC with HRMS Enhanced sensitivity compared to DIA mode alone unil.ch

Thermogravimetric Analysis and Karl Fischer Analysis for Impurity Profiling

Impurity profiling is a critical step in the characterization of a reference material to determine its purity. For this compound, a mass balance approach is often employed, where the purity is calculated by subtracting the mass fractions of all identified impurities from 100%. Thermogravimetric Analysis (TGA) and Karl Fischer (KF) analysis are key techniques used to quantify non-volatile and volatile impurities, respectively.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov This technique is used to determine the content of non-volatile residue (INVR) in the this compound sample. The analysis involves heating the sample through a defined temperature program and monitoring any mass loss, which could indicate the decomposition of the substance, or any remaining mass at the end of the analysis, which corresponds to non-volatile impurities like inorganic salts. nih.govjustia.com

Karl Fischer (KF) analysis is a highly specific and accurate method for determining the water content in a substance. eurofins.itjax.com It is used to quantify volatile impurities (IVOL), primarily water, in the this compound reference material. The method is based on a chemical reaction between water and a reagent containing iodine and sulfur dioxide. hyprowira.com This analysis is crucial as water can be present in adsorbed form in pharmaceutical materials. eurofins.it The KF titration can be performed volumetrically or coulometrically, with oven-based systems used to release moisture from the sample without introducing it into the titration cell, thereby enhancing accuracy and repeatability. eurofins.it

The purity of this compound is calculated using the following mass balance equation: Purity = (100 % - IORG) x (100 % - IVOL – INVR) Where:

IORG = Organic impurities of related structure

IVOL = Volatile impurities (e.g., water by Karl Fischer analysis)

INVR = Non-volatile residue (by Thermogravimetric Analysis)

Table 2: Impurity Analysis of this compound using TGA and Karl Fischer

Analytical Method Purpose Impurity Type Measured Role in Purity Calculation Reference
Thermogravimetric Analysis (TGA) To quantify non-volatile residue Non-volatile impurities (INVR) Subtracted from total mass
Karl Fischer Analysis To quantify water content Volatile impurities (IVOL) Subtracted from total mass

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is an analytical technique used to determine the mass fractions of specific elements (primarily carbon, hydrogen, nitrogen, and sulfur) within a sample. thieme-connect.de For this compound, this method serves as a crucial supporting technique to verify the compound's elemental composition and thus corroborate its identity and purity.

The technique involves the combustion of a small, precisely weighed amount of the this compound sample under conditions that ensure the complete conversion of its constituent elements into simple gaseous products (e.g., CO₂, H₂O, N₂). These gases are then separated and quantified using various detection methods.

The experimentally determined mass percentages of the elements are compared against the theoretical values calculated from the molecular formula of this compound (C₂₃H₂₉NO₃). nih.govwikipedia.org A close agreement between the found and calculated values provides strong evidence for the correct elemental composition of the synthesized material, supporting the identity confirmed by spectroscopic techniques.

Table 3: Elemental Microanalysis Data for this compound (C₂₃H₂₉NO₃)

Element Theoretical Mass % Found Mass % (Hypothetical) Reference
Carbon (C) 75.17 75.10 nih.gov
Hydrogen (H) 7.95 7.99 nih.gov
Nitrogen (N) 3.81 3.78 nih.gov
Oxygen (O) 13.06 13.13 nih.gov

Homogeneity Assessment Methodologies for this compound Reference Materials

The homogeneity of a certified reference material (CRM) is a critical property that ensures that any subsample taken for analysis is representative of the entire batch. synthinkchemicals.com For this compound hydrochloride reference materials, homogeneity is rigorously assessed to guarantee the reliability and consistency of the certified purity value.

A common methodology for homogeneity assessment involves analyzing a number of randomly selected units (e.g., ampoules) from the batch. ncrm.org.cn These units are tested under repeatable conditions using a precise and accurate analytical method. For the this compound hydrochloride CRM, purity assay by Gas Chromatography with Flame Ionization Detection (GC-FID) is a chosen method.

The assessment evaluates the variation in analysis results between different samples. Statistical methods, such as an F-test, are employed to compare the between-sample variance with the within-sample variance (obtained from repeat analyses of the same sample). eurofins.dkeurofins.com The material is considered sufficiently homogeneous if the variation between samples is not significantly different, at a specified confidence level (e.g., 95%), from the variation observed in repeated measurements of a single sample. This ensures that any observed variability is primarily due to the analytical method itself, not to inconsistencies within the reference material batch. eurofins.dk

Q & A

Basic Research Questions

Q. How can researchers design a feasible experimental protocol to assess Fenbutrazate’s pharmacological activity?

  • Methodological Answer : Use the FINERMAPS framework to ensure feasibility and scientific relevance. For example:

  • Feasibility : Verify access to this compound analogs, equipment (e.g., HPLC for purity checks), and ethical approvals for in vivo studies .
  • Controls : Include positive/negative controls (e.g., known agonists/antagonists) and blinded data collection to reduce bias .
  • PICOT Framework : Structure the question by defining Population (cell lines/animal models), Intervention (dose ranges), Comparison (placebo/standard drug), Outcomes (IC50, bioavailability), and Timeframe (acute vs. chronic exposure) .

Q. What statistical approaches are appropriate for analyzing this compound’s dose-response relationships?

  • Methodological Answer :

  • Parametric Tests : Use ANOVA or nonlinear regression (e.g., Hill equation) if data normality and variance homogeneity are confirmed .

  • Non-Parametric Tests : Apply Wilcoxon signed-rank or Kruskal-Wallis tests for skewed datasets .

  • Software Tools : Validate results using R (drc package) or GraphPad Prism, ensuring raw data transparency in supplementary materials .

    Data Type Recommended Test Validation Criteria
    Normal DistributionANOVAShapiro-Wilk p > 0.05
    Non-NormalKruskal-WallisLevene’s test for variance equality

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Source Analysis : Cross-validate assay conditions (e.g., solubility in cell media vs. physiological buffers) and pharmacokinetic parameters (e.g., protein binding) .
  • Multi-Omics Integration : Combine transcriptomic (e.g., RNA-seq) and metabolomic data to identify off-target effects or metabolic pathways altered in vivo .
  • Meta-Analysis : Systematically review existing studies to quantify heterogeneity (I² statistic) and adjust for publication bias via funnel plots .

Q. What strategies enhance reproducibility in synthesizing this compound analogs?

  • Methodological Answer :

  • Protocol Standardization : Document reaction conditions (e.g., temperature, catalysts) using IUPAC guidelines and share detailed NMR/LC-MS spectra in supplementary files .
  • Collaborative Validation : Use platforms like Zenodo to archive synthetic protocols and invite independent labs to replicate results .
  • Error Tracking : Implement failure-mode analysis (e.g., Ishikawa diagrams) to identify contamination sources or instrumentation drift .

Q. How can researchers ensure ethical rigor in preclinical studies involving this compound?

  • Methodological Answer :

  • 3R Compliance : Apply Reduction (optimized sample sizes), Replacement (in silico modeling for toxicity screening), and Refinement (minimizing animal distress) .
  • Informed Consent Templates : For human cell line studies, provide donor consent documentation aligned with GDPR or HIPAA standards .

Data Management & Reporting Standards

Q. What criteria should govern the deposition of this compound-related research data?

  • Methodological Answer :

  • FAIR Principles : Ensure data are Findable (DOIs via Figshare), Accessible (CC-BY licenses), Interoperable (standardized formats like .mzML for metabolomics), and Reusable (metadata with experimental context) .
  • Contradictory Data : Highlight discrepancies (e.g., conflicting IC50 values) in open-access repositories with annotations for peer review .

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Feasible Synthetic Routes

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Reactant of Route 1
Fenbutrazate
Reactant of Route 2
Reactant of Route 2
Fenbutrazate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.